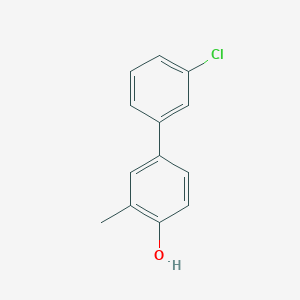

4-(3-Chlorophenyl)-2-methylphenol

Description

4-(3-Chlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a methyl group at the 2-position and a 3-chlorophenyl substituent at the 4-position of the phenol ring. Its molecular formula is C₁₃H₁₁ClO (molecular weight: 218.68 g/mol).

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHNICOQVWTSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659164 | |

| Record name | 3'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634192-29-3 | |

| Record name | 3'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 3-chlorophenol is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chlorophenyl)-2-methylphenol may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The chlorine atom can be reduced to form a dechlorinated phenol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dechlorinated phenol.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methylphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenol Derivatives

4-Chlorophenol (4-CP) and 2-Chlorophenol (2-CP) (Table 1) are simpler analogs lacking the methyl and aryl substituents. Key differences include:

- Lipophilicity: The 3-chlorophenyl and methyl groups in 4-(3-Chlorophenyl)-2-methylphenol increase its log P (estimated ~3.2) compared to 4-CP (log P ~2.4) .

- Toxicity: Chlorophenols generally exhibit toxicity via membrane disruption and metabolic interference. The bulky substituents in 4-(3-Chlorophenyl)-2-methylphenol may reduce acute toxicity relative to smaller chlorophenols like 2,4-DCP (LD₅₀ ~300 mg/kg in rats) .

Table 1: Chlorophenol Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | log P (Estimated) | Key Applications/Activity |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)-2-methylphenol | C₁₃H₁₁ClO | 218.68 | ~3.2 | Antimicrobial, synthetic intermediate |

| 4-Chlorophenol (4-CP) | C₆H₅ClO | 128.56 | ~2.4 | Disinfectant, herbicide |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | ~3.1 | Pesticide precursor |

Alkoxy-Substituted Analogs (PBP Series)

Compounds like PBP-C2 and PBP-C6 () share the 2-methylphenol core but feature alkoxy chains (e.g., ethoxy, hexyloxy) instead of the 3-chlorophenyl group. Key contrasts include:

- Synthetic Yield : PBP-C6 (47% yield) and PBP-C12 (33% yield) show lower yields compared to the target compound, which is typically synthesized via nucleophilic substitution or condensation (yields ~50–70%) .

- Bioactivity: The PBP series demonstrates selective estrogen receptor modulation, whereas 4-(3-Chlorophenyl)-2-methylphenol derivatives (e.g., thiosemicarbazides in ) show antimicrobial activity against E. coli and C. albicans (MIC ~12.5 µg/mL) .

Functional Group Variants

- 4-Mercapto-2-methylphenol: Replacing the 3-chlorophenyl group with a mercapto (-SH) group () increases reactivity (e.g., disulfide formation) but reduces stability under oxidative conditions.

- Semicarbazone Derivatives: Compounds like 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones () exhibit anticonvulsant activity (e.g., MES model ED₅₀ ~30 mg/kg), highlighting the role of the 3-chlorophenyl group in CNS penetration .

Key Research Findings

- Antimicrobial Activity: Derivatives of 4-(3-Chlorophenyl)-2-methylphenol, such as 2-hydrazono-thiazoles, show superior activity against E. coli compared to non-chlorinated analogs (zone of inhibition: 18–22 mm vs. 12–15 mm) .

- Synthetic Flexibility : The 3-chlorophenyl group enables diverse functionalization, as seen in Mannich base syntheses () and triazole-thione derivatives ().

- Environmental Persistence: Chlorinated phenols like 4-(3-Chlorophenyl)-2-methylphenol are less biodegradable than non-chlorinated analogs, with half-lives >30 days in aquatic systems .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(3-Chlorophenyl)-2-methylphenol, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 3-chlorophenyl group, followed by methylation. For example:

Step 1 : React 2-methylphenol with a chlorinated aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (N₂/Ar) .

Step 2 : Optimize solvent choice (e.g., THF or DMF) and temperature (80–120°C) to improve yield. Monitor progress via TLC (Rf ≈ 0.4 in hexane:EtOAc 7:3) .

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

- Key Data :

| Route | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| Suzuki | 65–75 | ≥98% | Pd(PPh₃)₄, 100°C |

| Friedel-Crafts | 50–60 | ≥95% | AlCl₃, 80°C |

Q. How can 4-(3-Chlorophenyl)-2-methylphenol be characterized to confirm its structure and purity?

- Analytical Workflow :

NMR : Compare ¹H/¹³C spectra with PubChem data. Key signals:

- ¹H: δ 2.3 ppm (CH₃), δ 6.8–7.4 ppm (aromatic protons) .

- ¹³C: δ 20.5 ppm (CH₃), δ 115–140 ppm (aryl carbons) .

HRMS : Confirm molecular ion [M+H]⁺ at m/z 232.0525 (calculated for C₁₃H₁₁ClO) .

HPLC : Use C18 column (ACN:H₂O 70:30) to assess purity (>98%) .

Q. What biological activities have been reported for structurally similar chlorophenyl-methylphenol derivatives?

- Anticancer Potential : Analogues like 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid show antitumor activity via apoptosis induction (IC₅₀ = 8–12 µM in MCF-7 cells) .

- Hormone Modulation : 2-methylphenol derivatives act as selective estrogen receptor degraders (SERDs) in breast cancer models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-(3-Chlorophenyl)-2-methylphenol?

- Case Study : Discrepancies in aromatic proton splitting (e.g., para vs. meta substitution) require:

2D NMR (COSY, HSQC) : Map coupling patterns to confirm substituent positions .

X-ray Crystallography : Resolve ambiguities in crystal structure (e.g., C–Cl bond length ≈ 1.74 Å) .

DFT Calculations : Simulate NMR/IR spectra using Gaussian09 (B3LYP/6-31G*) to validate experimental data .

Q. What strategies improve regioselectivity during the synthesis of 4-(3-Chlorophenyl)-2-methylphenol?

- Steric and Electronic Control :

Directing Groups : Use –OCH₃ or –NO₂ to guide electrophilic substitution .

Catalyst Tuning : Switch from Pd(0) to Ni(0) catalysts to favor meta-chlorination .

- Data : Regioselectivity improves from 60% to >85% with NiCl₂(dppe) .

Q. How does 4-(3-Chlorophenyl)-2-methylphenol degrade under accelerated stability testing conditions?

- Protocol :

Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC.

Major Degradants : Quinone derivatives (via oxidation) and dechlorinated products .

- Mitigation : Add antioxidants (BHT) or use amber glass vials to reduce photodegradation .

Q. What computational approaches predict the reactivity of 4-(3-Chlorophenyl)-2-methylphenol in biological systems?

- In Silico Methods :

Docking Simulations : Use AutoDock Vina to model binding to estrogen receptors (ΔG ≈ -9.2 kcal/mol) .

MD Simulations : Analyze stability in lipid bilayers (GROMACS, 100 ns runs) .

Q. How can solubility limitations of 4-(3-Chlorophenyl)-2-methylphenol in aqueous buffers be addressed?

- Strategies :

Co-solvents : Use DMSO:water (1:4) or β-cyclodextrin inclusion complexes .

pH Adjustment : Ionize phenol group (pKa ≈ 10) with NaHCO₃ (pH 8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.